4-Ethylpyridine

Catalog No.
S1521739
CAS No.
536-75-4
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylpyridine

CAS Number

536-75-4

Product Name

4-Ethylpyridine

IUPAC Name

4-ethylpyridine

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3

InChI Key

VJXRKZJMGVSXPX-UHFFFAOYSA-N

SMILES

CCC1=CC=NC=C1

Synonyms

4-Ethylpyridine; NSC 822; NSC 965; γ-Ethylpyridine

Canonical SMILES

CCC1=CC=NC=C1

4-Ethylpyridine is an organic compound with the molecular formula C7H9NC_7H_9N and a molecular weight of 107.15 g/mol. It consists of a pyridine ring substituted with an ethyl group at the 4-position. This compound appears as a clear, colorless to yellow liquid and has a characteristic odor. It is known for its stability under normal conditions but can react with strong oxidizing agents, acids, and bases .

Typical of pyridine derivatives. Key reactions include:

  • Alkylation: The nitrogen atom in the pyridine ring can be alkylated using alkyl halides.
  • Electrophilic Substitution: The ethyl group can direct electrophilic substitution at the 2- and 6-positions of the pyridine ring.
  • Reduction: It can be reduced to form corresponding amines or other derivatives.

The compound has been synthesized through methods such as heating N-ethylpyridinium iodide or reacting pyridine with ethyl iodide .

Research indicates that 4-Ethylpyridine exhibits various biological activities. It has shown potential as an antimicrobial agent, particularly against certain bacterial strains. Additionally, it may have applications in pharmacology due to its ability to interact with biological systems, although specific mechanisms are still under investigation .

4-Ethylpyridine can be synthesized through several methods:

  • Heating N-Ethylpyridinium Iodide: This method involves sealing N-ethylpyridinium iodide in a tube and heating it at high temperatures (around 300°C).
  • Reaction with Ethyl Iodide: Pyridine can be reacted with ethyl iodide in the presence of a base like potassium carbonate.
  • Other Synthetic Routes: Variations include using different solvents and reagents, such as acetic acid or sodium hydroxide, to facilitate the reaction .

4-Ethylpyridine finds use in various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
  • Flavoring Agents: Due to its distinct odor, it is sometimes used in flavoring formulations.
  • Research: Its derivatives are studied for potential applications in medicinal chemistry and materials science .

4-Ethylpyridine shares structural similarities with several other pyridine derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
4-MethylpyridineC6H7NMethyl group instead of ethyl; different reactivity.
4-PropylpyridineC8H11NPropyl group increases hydrophobicity; different uses.
4-IsobutylpyridineC10H13NBulky isobutyl group; affects steric interactions.
4-N-butylpyridineC10H13NLonger butyl chain; alters solubility properties.
4-Pyridin-2-amineC7H8N2Amino group introduces different reactivity patterns.

Uniqueness: The ethyl substitution provides distinct chemical properties that affect its reactivity and potential applications compared to other similar compounds. Its specific interactions and biological activities also set it apart within this class of compounds .

XLogP3

1.6

UNII

3KW0SE2TL5

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (83.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (16.13%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (16.13%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

71077-16-2
536-75-4

Wikipedia

4-ethylpyridine

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Pyridine, 4-ethyl-: ACTIVE
Pyridine, C1-3-alkyl derivs.: INACTIVE

Dates

Modify: 2023-08-15

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